1-[4-(Adamantane-1-carbonyl)piperazin-1-yl]-2-chloropropan-1-one
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Overview
Description
1-[4-(Adamantane-1-carbonyl)piperazin-1-yl]-2-chloropropan-1-one is a synthetic compound that combines the structural features of adamantane, piperazine, and chloropropanone Adamantane is known for its rigid, diamond-like structure, which imparts unique physical and chemical properties to the compound Piperazine is a versatile heterocyclic amine, often used in pharmaceuticals, while chloropropanone is a reactive intermediate in organic synthesis
Preparation Methods
The synthesis of 1-[4-(Adamantane-1-carbonyl)piperazin-1-yl]-2-chloropropan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of Adamantane-1-carbonyl Chloride: Adamantane is first converted to adamantane-1-carboxylic acid, which is then treated with thionyl chloride to form adamantane-1-carbonyl chloride.
Reaction with Piperazine: Adamantane-1-carbonyl chloride is reacted with piperazine to form 1-(adamantane-1-carbonyl)piperazine.
Introduction of Chloropropanone Moiety: The final step involves the reaction of 1-(adamantane-1-carbonyl)piperazine with 2-chloropropanone under basic conditions to yield the target compound
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and alternative reagents to minimize by-products and enhance efficiency.
Chemical Reactions Analysis
1-[4-(Adamantane-1-carbonyl)piperazin-1-yl]-2-chloropropan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The chloropropanone moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or carboxylic acids, and reduction to form alcohols or amines.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield adamantane-1-carboxylic acid and piperazine derivatives
Common reagents used in these reactions include sodium borohydride for reduction, potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a scaffold for designing new pharmaceuticals with improved bioavailability and target specificity.
Materials Science: The rigid adamantane core imparts stability and rigidity, making the compound useful in the development of advanced materials, such as polymers and nanomaterials.
Biological Research: The compound can be used as a probe to study biological processes, including enzyme inhibition and receptor binding
Mechanism of Action
The mechanism of action of 1-[4-(Adamantane-1-carbonyl)piperazin-1-yl]-2-chloropropan-1-one involves its interaction with specific molecular targets. The adamantane moiety can enhance lipophilicity and membrane permeability, facilitating the compound’s entry into cells. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The chloropropanone group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of enzymatic functions .
Comparison with Similar Compounds
1-[4-(Adamantane-1-carbonyl)piperazin-1-yl]-2-chloropropan-1-one can be compared with other adamantane derivatives, such as:
Amantadine: Used as an antiviral and antiparkinsonian agent, amantadine features a similar adamantane core but lacks the piperazine and chloropropanone moieties.
Memantine: Another adamantane derivative used in the treatment of Alzheimer’s disease, memantine also lacks the piperazine and chloropropanone groups.
The uniqueness of this compound lies in its combination of these three distinct moieties, which confer a unique set of chemical and biological properties.
Properties
IUPAC Name |
1-[4-(adamantane-1-carbonyl)piperazin-1-yl]-2-chloropropan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27ClN2O2/c1-12(19)16(22)20-2-4-21(5-3-20)17(23)18-9-13-6-14(10-18)8-15(7-13)11-18/h12-15H,2-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTTUCRCMIGACRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C(=O)C23CC4CC(C2)CC(C4)C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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